3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Brand Name: Vulcanchem
CAS No.: 754190-87-9
VCID: VC6413329
InChI: InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2
SMILES: C1CCC2=C(C1)C(=CS2)N=C=O
Molecular Formula: C9H9NOS
Molecular Weight: 179.24

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

CAS No.: 754190-87-9

Cat. No.: VC6413329

Molecular Formula: C9H9NOS

Molecular Weight: 179.24

* For research use only. Not for human or veterinary use.

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene - 754190-87-9

Specification

CAS No. 754190-87-9
Molecular Formula C9H9NOS
Molecular Weight 179.24
IUPAC Name 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Standard InChI InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2
Standard InChI Key GJYVUJLLUPXCFC-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=CS2)N=C=O

Introduction

Structural and Chemical Properties

Core Architecture

The compound’s structure consists of a tetrahydrobenzothiophene system—a bicyclic framework combining a benzene ring fused to a thiophene (sulfur-containing heterocycle)—with partial saturation in the cyclohexene moiety. The isocyanate (-N=C=O) group at position 3 introduces significant reactivity, enabling covalent bond formation with nucleophiles like amines and alcohols . Key structural identifiers include:

PropertyValue
IUPAC Name3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
CAS Number754190-87-9
Molecular FormulaC9H9NOS\text{C}_9\text{H}_9\text{NOS}
Molecular Weight179.24 g/mol
SMILESC1CCC2=C(C1)C(=CS2)N=C=O
InChI KeyGJYVUJLLUPXCFC-UHFFFAOYSA-N

The saturated cyclohexene ring reduces aromaticity in the benzothiophene system, influencing electronic properties and solubility. Computational models predict moderate polarity due to the sulfur atom and isocyanate group, though experimental solubility data remain unreported .

Synthesis and Preparation

Retrosynthetic Analysis

The isocyanate group is typically introduced via late-stage functionalization. Two plausible routes include:

  • Phosgene-Based Isocyanation: Reaction of a 3-aminotetrahydrobenzothiophene precursor with phosgene (COCl2_2) or triphosgene under anhydrous conditions.

  • Curtius Rearrangement: Thermal decomposition of an acyl azide derived from the corresponding carboxylic acid .

Reported Synthetic Protocols

Limited experimental details are available, but analogous syntheses suggest the following steps:

  • Preparation of 3-Aminotetrahydrobenzothiophene:

    • Cyclocondensation of cyclohexanone derivatives with sulfur-containing reagents (e.g., Lawesson’s reagent) .

    • Nitration followed by reduction to introduce the amine group .

  • Isocyanate Formation:

    • Treatment of the amine with phosgene in dichloromethane at 0–5°C yields the isocyanate.

    • Yield optimization requires strict moisture exclusion to prevent hydrolysis to urea derivatives .

Industrial-Scale Challenges

Scalability is hindered by:

  • Toxicity of Phosgene: Alternatives like diphosgene or carbonyldiimidazole may improve safety profiles.

  • Purification Difficulties: Column chromatography or recrystallization is necessary to isolate the pure product, given the compound’s sensitivity to polymerization .

Future Research Directions

Mechanistic Studies

  • Kinetics of Isocyanate Reactions: Quantify reactivity with nucleophiles under varying conditions.

  • Computational Modeling: Density functional theory (DFT) studies to predict regioselectivity in cycloadditions .

Application-Driven Innovations

  • Hybrid Materials: Incorporate into metal-organic frameworks (MOFs) for gas storage.

  • Bioconjugation: Develop protein-labeling probes exploiting thiourethane bond stability .

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